4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with benzoyl, dimethoxyethyl, ethoxyphenyl, and hydroxy groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid or an amide.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Dimethoxyethyl Group: This could be introduced via an alkylation reaction using 2,2-dimethoxyethanol and a strong base such as sodium hydride.
Ethoxyphenyl Substitution: This step might involve a nucleophilic aromatic substitution reaction using 4-ethoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The dimethoxyethyl group can be hydrolyzed to form a diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic conditions, water.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The hydroxy and benzoyl groups are known to be pharmacophores in many bioactive molecules, suggesting that this compound might exhibit interesting pharmacological effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure might impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoyl group could participate in hydrogen bonding or π-π interactions, while the hydroxy group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1-(2,2-dimethoxyethyl)-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the ethoxy group.
4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a methoxy group instead of an ethoxy group.
4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-Benzoyl-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs. This substitution could influence its chemical reactivity and biological activity, potentially leading to different applications and effects.
Properties
Molecular Formula |
C23H25NO6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4Z)-1-(2,2-dimethoxyethyl)-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-4-30-17-12-10-15(11-13-17)20-19(21(25)16-8-6-5-7-9-16)22(26)23(27)24(20)14-18(28-2)29-3/h5-13,18,20,25H,4,14H2,1-3H3/b21-19- |
InChI Key |
WYPRXEWDAPWHJP-VZCXRCSSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC(OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC(OC)OC |
Origin of Product |
United States |
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